molecular formula C10H13ClFN3O4 B605346 4'-Chloromethyl-2'-deoxy-2'-fluorocytidine CAS No. 1445379-92-9

4'-Chloromethyl-2'-deoxy-2'-fluorocytidine

Cat. No. B605346
M. Wt: 293.6794
InChI Key: AWSRKKBIPSQHOJ-IBCQBUCCSA-N
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Description

Synthesis Analysis

The synthesis of “4’-Chloromethyl-2’-deoxy-2’-fluorocytidine” involves a series of 4’-substituted cytidine nucleosides . The compound exhibited promising activity in the RSV replicon assay . The 5’-triphosphate of the compound inhibited RSV polymerase without appreciable inhibition of human DNA and RNA polymerases at 100 μM .


Molecular Structure Analysis

The molecular structure of “4’-Chloromethyl-2’-deoxy-2’-fluorocytidine” is complex and involves several functional groups. It includes a chloromethyl group at the 4’ position, a deoxy group at the 2’ position, and a fluorocytidine group .


Chemical Reactions Analysis

The chemical reactions involving “4’-Chloromethyl-2’-deoxy-2’-fluorocytidine” are complex and involve several steps. The compound is a prodrug of the 4’-chloromethyl-2’-deoxy-2’-fluoro nucleoside ALS-8112 . It demonstrated good oral bioavailability and a high level of the 5’-triphosphate in vivo .

Scientific Research Applications

  • Respiratory Syncytial Virus (RSV) Treatment : 4'-Chloromethyl-2'-deoxy-2'-fluorocytidine has shown potential as a first-in-class RSV polymerase inhibitor, demonstrating promising anti-RSV activity and safety in a phase 2 clinical RSV challenge study (Wang et al., 2015).

  • Hepatitis C Virus Replication Inhibition : This compound was identified as a potent inhibitor of the hepatitis C virus RNA replicon in culture, affecting both a viral target and a cellular target (Stuyver et al., 2004).

  • Synthesis of Modified RNAs : It has been used in the synthesis of novel modified RNAs, such as 2′-deoxy-2′-fluoro-4′-thioribonucleosides (Takahashi et al., 2008).

  • Crystal Structure Analysis : Studies have analyzed the crystal structures of 4'-Chloromethyl-2'-deoxy-2'-fluorocytidine to understand its molecular conformation and interactions (Marck et al., 1982).

  • Growth Inhibition in Lymphoblasts : This compound inhibits the growth of various human lymphoblastic cell lines in culture and has been investigated for its metabolism and incorporation into DNA (Brox et al., 1974).

  • Radiosensitization for Tumor Radiation Therapy : It has been studied for its role in DNA radiosensitization, enhancing DNA strand breakage induced by secondary electrons when incorporated into DNA (Kopyra et al., 2014).

  • Anti-HIV Activities : Research on N3-substituted 2'-deoxy-2'-fluorouridines, derived from 4'-Chloromethyl-2'-deoxy-2'-fluorocytidine, has shown moderate antiviral activity against HIV-1 (Sato et al., 1994).

  • Antiviral Activity Against RNA Viruses : A series of 4'-modified-2'-deoxy-2'-fluoro nucleosides were synthesized based on the structure of 4'-Chloromethyl-2'-deoxy-2'-fluorocytidine and evaluated against various RNA viruses, including RSV and Zika viruses (Kasthuri et al., 2020).

Future Directions

Future research on “4’-Chloromethyl-2’-deoxy-2’-fluorocytidine” may focus on its potential use in the treatment of diseases caused by other RNA viruses . It has been found to show activity against Nipah virus , suggesting it may have broader antiviral applications.

properties

IUPAC Name

4-amino-1-[(2R,3R,4R,5R)-5-(chloromethyl)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClFN3O4/c11-3-10(4-16)7(17)6(12)8(19-10)15-2-1-5(13)14-9(15)18/h1-2,6-8,16-17H,3-4H2,(H2,13,14,18)/t6-,7+,8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSRKKBIPSQHOJ-IBCQBUCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)CCl)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@](O2)(CO)CCl)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701248923
Record name 4′-C-(Chloromethyl)-2′-deoxy-2′-fluorocytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701248923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Chloromethyl-2'-deoxy-2'-fluorocytidine

CAS RN

1445379-92-9
Record name 4′-C-(Chloromethyl)-2′-deoxy-2′-fluorocytidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445379-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Chloromethyl-2'-deoxy-2'-fluorocytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445379929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4′-C-(Chloromethyl)-2′-deoxy-2′-fluorocytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701248923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALS-8112
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7795987MKM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
24
Citations
G Wang, J Deval, J Hong, N Dyatkina… - Journal of medicinal …, 2015 - ACS Publications
… Among tested compounds 4′-chloromethyl-2′-deoxy-2′-fluorocytidine (2c) exhibited the most promising activity in the RSV replicon assay with an EC 50 of 0.15 μM. The 5′-…
Number of citations: 141 pubs.acs.org
MK Lo, F Amblard, M Flint, P Chatterjee, M Kasthuri… - Antiviral research, 2020 - Elsevier
… Inhibition of recombinant Nipah virus (NiV) expressing ZsGreen1 fluorescent protein (rNiV-ZsG) by 4′-chloromethyl-2′-deoxy-2′-fluorocytidine (ALS-8112). (A) Chemical structures …
Number of citations: 13 www.sciencedirect.com
M Kasthuri, C Li, K Verma, OO Russell, L Dickson… - Molecules, 2020 - mdpi.com
… ALS-8176/lumicitabine (6), a prodrug of ALS-8112, a 4′-chloromethyl-2′-deoxy-2′-fluorocytidine analog, was evaluated in a phase 2 clinical trial for the treatment of respiratory …
Number of citations: 8 www.mdpi.com
K Johnson, M Vu, AN Freiberg - Faculty Reviews, 2021 - ncbi.nlm.nih.gov
… 4'-chloromethyl-2'-deoxy-2'-fluorocytidine (ALS-8112) is another antiviral cytidine analog and the parent nucleoside of lumicitabine, which has undergone phase I and phase II clinical …
Number of citations: 13 www.ncbi.nlm.nih.gov
L Tian, T Qiang, C Liang, X Ren, M Jia, J Zhang… - European journal of …, 2021 - Elsevier
… a series of 4′-cytosine nucleoside analogues based on their pharmacodynamics and pharmacokinetic properties and found that 4′-chloromethyl-2′-deoxy-2′-fluorocytidine (5, ALS…
Number of citations: 131 www.sciencedirect.com
S Gautam, M Kumar - Current Trends in Computational Modeling for Drug …, 2023 - Springer
… vitro activity of β-D-4′-chloromethyl-2′-deoxy-2′-fluorocytidine, known to treat pediatric and … β-D-4′-chloromethyl-2′-deoxy-2′-fluorocytidine (ALS-8112) is a parent nucleoside of …
Number of citations: 2 link.springer.com
K Zandi, F Amblard, K Musall… - Antimicrobial Agents …, 2020 - Am Soc Microbiol
Coronavirus disease 2019 (COVID-19) is a serious illness caused by severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2 or CoV-2). Some reports claimed certain …
Number of citations: 54 journals.asm.org
K Shehzadi, A Saba, M Yu, J Liang - Topics in Current Chemistry, 2023 - Springer
The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) has caused a worldwide pandemic since 2019, spreading rapidly and posing a significant threat to human health …
Number of citations: 1 link.springer.com
RE McMillan, MK Lo, XQ Zhang, JR Beadle… - Antiviral Research, 2023 - Elsevier
Broad spectrum oral antivirals are urgently needed for the early treatment of many RNA viruses of clinical concern. We previously described the synthesis of 1-O-octadecyl-2-O-benzyl-…
Number of citations: 3 www.sciencedirect.com
FL Orosco - onehealthjournal.org
… β-D-4′-chloromethyl-2′-deoxy-2′-fluorocytidine (ALS-8112) 4′-chloromethyl-2′-deoxy-2′-fluorocytidine is the parent nucleoside of the orally bioavailable methyl propionate …
Number of citations: 2 www.onehealthjournal.org

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